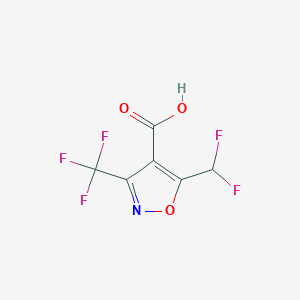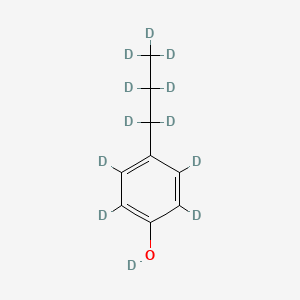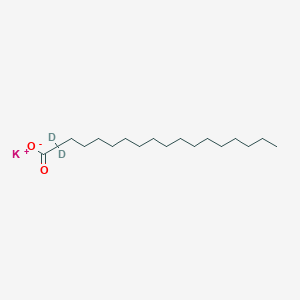
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is an organofluorine compound. It contains two trifluoromethyl groups (-CF3), which are functional groups derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids .
Synthesis Analysis
The synthesis of compounds containing trifluoromethyl groups can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . In a specific example, a regioselective synthesis of 5-difluoromethyl and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines was achieved through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is characterized by the presence of two trifluoromethyl groups and a carboxylic acid group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Fluoroalkylation reactions, such as trifluoromethylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group into organic molecules . In these reactions, fluorine substitution can dramatically influence the chemical outcome .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid are influenced by the presence of the trifluoromethyl groups. These groups have a significant electronegativity, which often results in trifluoromethyl-substituted compounds being strong acids . The exact physical and chemical properties of this specific compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) explored the rearrangement capabilities of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, leading to a new route towards α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This demonstrates the synthetic utility of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent, facilitating the creation of partially fluorinated oxazoles and their transformation into bis(trifluoromethyl) substituted 2,5-diamino adipic acid and N-benzoyl-2-benzhydryl-3,3,3-trifluoroalanine (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method facilitates the preparation of peptidomimetics or biologically active compounds utilizing the triazole scaffold and addresses the Dimroth rearrangement issue. The prepared amino acids were utilized for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Synthesis of 1,2,3-Triazoles and Pyrazole Derivatives
A variety of studies have focused on the synthesis of 1,2,3-triazoles and pyrazole derivatives incorporating trifluoromethyl and difluoromethyl groups. These compounds are synthesized through different reactions, showcasing the versatility of the oxazole derivatives in forming functionalized triazoles and pyrazoles, which have potential applications in medicinal chemistry and material science. For instance, Usachev et al. (2011) and Zhang et al. (2013) detailed methods for producing highly functionalized CF3-1,2,3-triazoles, and 1,4,5-trisubstituted 1,2,3-triazoles, respectively, highlighting the utility of these compounds in the synthesis of novel materials and biologically active molecules (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011); (Zhang, Jin, Xiao, Wu, & Cao, 2013).
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-4(8)2-1(5(13)14)3(12-15-2)6(9,10)11/h4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYVKPIMYRKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(ON=C1C(F)(F)F)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)
![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)



![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)
![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)
![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)




